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Introduction

AST5902 is the primary and pharmacologically active metabolite of Alflutinib (also known as
Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR)
tyrosine kinase inhibitor (TKI).[1] Alflutinib is designed to selectively target both EGFR-
sensitizing mutations and the T790M resistance mutation, which is a common mechanism of
acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small
cell lung cancer (NSCLC).[2] AST5902 is formed through the metabolism of Alflutinib, primarily
by the cytochrome P450 3A4 (CYP3A4) enzyme, and contributes significantly to the overall
clinical activity of the drug.[3] This technical guide provides a comprehensive overview of the
pharmacokinetics of AST5902 mesylate, including quantitative data, experimental protocols,
and relevant signaling pathways.

Pharmacokinetic Profile of AST5902

The pharmacokinetic properties of AST5902 have been evaluated in healthy subjects and
patients with NSCLC. The exposure to AST5902 is comparable to that of the parent drug,
Alflutinib, at a steady state.[2]

Pharmacokinetic Parameters in Healthy Subjects
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A clinical study in healthy male subjects provides key insights into the single-dose
pharmacokinetics of AST5902 following oral administration of 80 mg of Alflutinib mesylate
under fasted and fed (high-fat meal) conditions.

Table 1: Pharmacokinetic Parameters of AST5902 in Healthy Male Subjects (n=16) after a
Single 80 mg Oral Dose of Alflutinib Mesylate[4]

Postprandial State (Mean *

Parameter Fasted State (Mean * SD) sD)

Cmax (ng/mL) 6.58 + 1.77 531+1.34
AUCO0-o (h*ng/mL) 572 + 164 529 + 140

t1/2 (h) 57.7+15.1 58.6 +14.9
Tmax (h) [Median (Min-Max)] 10.0 (4.0 - 24.0) 8.0 (4.0-24.0)

Cmax: Maximum plasma concentration

AUCO-o: Area under the plasma concentration-time curve from time zero to infinity

t1/2: Elimination half-life

Tmax: Time to reach maximum plasma concentration

The study revealed that the administration of Alflutinib with a high-fat meal resulted in a slight
decrease in the systemic exposure of AST5902. Specifically, the Cmax of AST5902 was
reduced by approximately 20%, and the AUCO-c decreased by about 8% in the postprandial
state compared to the fasted state.[4]

Drug Interactions

The metabolism of Alflutinib to AST5902 via CYP3A4 makes it susceptible to drug-drug
interactions with strong inducers or inhibitors of this enzyme.

Effect of a Strong CYP3A4 Inducer (Rifampicin)
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Co-administration of a single 80 mg dose of Alflutinib with the strong CYP3A4 inducer
rifampicin in healthy volunteers had a significant impact on the pharmacokinetics of both the
parent drug and AST5902. While Alflutinib exposure was drastically reduced, the effect on
AST5902 was more complex. The co-administration led to a 17% decrease in the AUC of
AST5902 but a 1.09-fold increase in its Cmax.[3]

Effect of a Strong CYP3A4 Inhibitor (Iltraconazole)

Conversely, when Alflutinib was co-administered with the strong CYP3A4 inhibitor itraconazole,
the exposure of AST5902 was significantly reduced. In a study with healthy volunteers, the
Cmax of AST5902 decreased by 4.849 ng/mL, and the AUCO-o decreased by 391.4 h*ng/mL
when administered with itraconazole. This is expected, as the inhibition of CYP3A4 would
reduce the metabolic conversion of Alflutinib to AST5902.

Experimental Protocols
Bioanalytical Method for AST5902 Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method has been developed and validated for the simultaneous determination of Alflutinib and
AST5902 in human plasma.[4]

Sample Preparation: Protein precipitation with acetonitrile is used to extract the analytes
from the plasma matrix.[4]

o Chromatography: The separation is achieved on a reversed-phase C18 column with a
gradient elution.[4]

o Detection: Detection is performed using a triple quadrupole mass spectrometer in the
positive ion mode with multiple reaction monitoring (MRM).[4]

e Quantification: The method has a lower limit of quantification of 0.050 ng/mL for AST5902.[4]

Clinical Study Design (Food-Effect Study)

The pharmacokinetic data presented in Table 1 were obtained from a randomized, open-label,
single-center, two-period crossover study in 16 healthy male subjects.[4]
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e Dosing: Subjects received a single oral dose of 80 mg Alflutinib mesylate.[4]

o Study Arms: The study consisted of two periods: administration of the drug under fasting
conditions and administration after a high-fat meal, with a washout period between the two.

[4]

o Sample Collection: Blood samples were collected at predefined time points to characterize
the pharmacokinetic profile.[4]

Signaling Pathway and Mechanism of Action

As the active metabolite of Alflutinib, AST5902 shares the same mechanism of action, which is
the inhibition of the EGFR signaling pathway. Third-generation EGFR TKis like Alflutinib and its
metabolite AST5902 are designed to irreversibly bind to the mutant forms of EGFR, including
the T790M resistance mutation, while sparing the wild-type EGFR. This selective inhibition
blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival,
and metastasis.

The binding of ligands such as EGF to the mutant EGFR triggers a cascade of intracellular
events. By inhibiting the tyrosine kinase activity of the receptor, AST5902 effectively blocks the
activation of two major downstream signaling pathways: the RAS-RAF-MEK-ERK pathway and
the PISBK-AKT-mTOR pathway. The inhibition of these pathways ultimately leads to the
suppression of tumor growth and induction of apoptosis in cancer cells harboring the target
EGFR mutations.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by
AST5902.
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Caption: EGFR signaling pathway and inhibition by AST5902 mesylate.

The following diagram illustrates the experimental workflow for a typical pharmacokinetic study
of AST5902.
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Caption: Experimental workflow for AST5902 pharmacokinetic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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